Camelliin B

描述

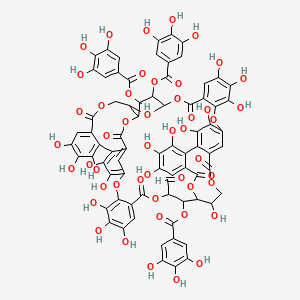

Camelliin B is a hydrolyzable tannin identified in Camellia species, particularly in the flowers of Camellia japonica and related plants. It belongs to the class of polyphenolic compounds known for their astringent properties and diverse biological activities. While its exact molecular structure remains understudied, this compound is grouped with other tannins such as Camelliin A, pedunculagin, and tellimagrandin based on shared biosynthetic pathways and functional roles .

属性

CAS 编号 |

126347-60-2 |

|---|---|

分子式 |

C75H52O48 |

分子量 |

1721.2 g/mol |

IUPAC 名称 |

[38-formyl-4,5,6,21,22,23,26,27,31,32,33,45,46,47,50,51,57-heptadecahydroxy-9,18,36,42,54,60-hexaoxo-12,13-bis[(3,4,5-trihydroxybenzoyl)oxy]-2,10,17,29,37,41,55,61,62-nonaoxadecacyclo[38.11.6.414,28.111,15.03,8.019,24.030,35.043,48.049,53.025,59]dohexaconta-1(51),3,5,7,19,21,23,25,27,30,32,34,43,45,47,49,52,58-octadecaen-39-yl] 3,4,5-trihydroxybenzoate |

InChI |

InChI=1S/C75H52O48/c76-13-38-62(119-66(103)16-1-25(77)44(88)26(78)2-16)61-35(87)14-112-70(107)21-11-36(51(95)55(99)42(21)41-20(71(108)118-61)8-32(84)48(92)54(41)98)114-60-24(10-34(86)50(94)58(60)102)74(111)123-75-65(122-68(105)18-5-29(81)46(90)30(82)6-18)64(121-67(104)17-3-27(79)45(89)28(80)4-17)63-39(117-75)15-113-69(106)19-7-31(83)47(91)53(97)40(19)43-22(72(109)120-63)12-37(52(96)56(43)100)115-59-23(73(110)116-38)9-33(85)49(93)57(59)101/h1-13,35,38-39,61-65,75,77-102H,14-15H2 |

InChI 键 |

WASNQMYMYFXZHF-UHFFFAOYSA-N |

SMILES |

C1C(C2C(C(OC(=O)C3=CC(=C(C(=C3OC4=C(C(=C5C(=C4)C(=O)OC6C(COC(=O)C7=CC(=C(C(=C75)O)O)O)OC(C(C6OC(=O)C8=CC(=C(C(=C8)O)O)O)OC(=O)C9=CC(=C(C(=C9)O)O)O)OC(=O)C3=CC(=C(C(=C3OC3=C(C(=C(C(=C3)C(=O)O1)C1=C(C(=C(C=C1C(=O)O2)O)O)O)O)O)O)O)O)O)O)O)O)O)C=O)OC(=O)C1=CC(=C(C(=C1)O)O)O)O |

规范 SMILES |

C1C(C2C(C(OC(=O)C3=CC(=C(C(=C3OC4=C(C(=C5C(=C4)C(=O)OC6C(COC(=O)C7=CC(=C(C(=C75)O)O)O)OC(C(C6OC(=O)C8=CC(=C(C(=C8)O)O)O)OC(=O)C9=CC(=C(C(=C9)O)O)O)OC(=O)C3=CC(=C(C(=C3OC3=C(C(=C(C(=C3)C(=O)O1)C1=C(C(=C(C=C1C(=O)O2)O)O)O)O)O)O)O)O)O)O)O)O)O)C=O)OC(=O)C1=CC(=C(C(=C1)O)O)O)O |

同义词 |

camelliin B |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including protection and deprotection of functional groups, selective oxidation, and esterification reactions. Each step must be carefully controlled to ensure the correct configuration and functionalization of the molecule.

Industrial Production Methods

Industrial production of this compound would require large-scale synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The process would also need to be optimized for cost-effectiveness and environmental sustainability.

化学反应分析

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: The formyl groups can be oxidized to carboxylic acids.

Reduction: The formyl groups can be reduced to alcohols.

Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the formyl groups would yield carboxylic acids, while reduction would yield alcohols.

科学研究应用

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

In biology, the compound’s multiple hydroxyl groups could allow it to interact with various biomolecules, potentially serving as a ligand for proteins or enzymes.

Medicine

In medicine, the compound could be investigated for its potential therapeutic properties, such as antioxidant or anti-inflammatory effects, due to its polyhydroxy structure.

Industry

In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its multiple reactive sites.

作用机制

The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. For example, its hydroxyl groups could form hydrogen bonds with proteins, altering their structure and function. The formyl groups could participate in redox reactions, influencing cellular processes.

相似化合物的比较

Key Characteristics :

- Source : Primarily isolated from Camellia flowers.

- Biological Roles : Documented medicinal uses include hemostasis, anti-inflammatory effects, and antioxidant activity .

- Structural Class : Hydrolyzable tannin, likely composed of gallic acid or ellagic acid derivatives linked to a glucose core.

Comparison with Structurally Similar Compounds

Camelliin A

Camelliin A is the closest structural analog to Camelliin B, both isolated from Camellia species.

Distinction :

- Camelliin A may differ in the number or position of galloyl groups, influencing solubility and binding affinity to proteins.

Pedunculagin

Pedunculagin, an ellagitannin found in plants like Quercus and Terminalia species, shares the following with this compound:

Key Differences :

- Molecular Complexity: Pedunculagin has a larger molecular weight (~784.5 g/mol) due to additional hexahydroxydiphenoyl (HHDP) groups.

- Solubility : Higher hydrophilicity compared to this compound.

Tellimagrandin

Tellimagrandin, a gallotannin from plants like Tellima grandiflora, contrasts with this compound in:

- Backbone Composition : Comprises gallic acid units instead of ellagic acid.

- Bioactivity Profile : Stronger antimicrobial activity but weaker hemostatic effects compared to this compound .

Functional Comparison with Pharmacologically Similar Compounds

Proanthocyanidins (Condensed Tannins)

Unlike hydrolyzable this compound, proanthocyanidins are condensed tannins with flavan-3-ol units.

- Bioactivity : Both classes show antioxidant properties, but proanthocyanidins excel in vascular protection and anti-diabetic effects.

- Stability : Proanthocyanidins are more resistant to hydrolysis under acidic conditions.

Gemin D

Gemin D, a tannin from Geum japonicum, shares hemostatic applications with this compound but differs in:

- Structural Motifs: Contains unique triterpenoid-tannin hybrids.

- Efficacy : Gemin D demonstrates faster coagulation activity in preclinical models .

常见问题

Q. What are the standard protocols for isolating Camelliin B from natural sources, and how can reproducibility be ensured?

- Methodological Answer : Isolation typically involves solvent extraction (e.g., ethanol/water mixtures) followed by chromatographic purification (e.g., HPLC). To ensure reproducibility:

Document solvent ratios, temperature, and extraction time in detail .

Include purity thresholds (e.g., ≥95% via HPLC) and validation steps (e.g., comparison with reference spectra) .

Q. How can researchers characterize this compound’s chemical structure using spectroscopic techniques?

- Methodological Answer : Combine NMR (¹H, ¹³C), MS (ESI-TOF), and IR spectroscopy for structural elucidation:

Assign NMR peaks using DEPT and HSQC experiments to identify functional groups .

Cross-validate molecular weight via high-resolution MS and isotopic pattern analysis .

Address discrepancies by repeating measurements under controlled conditions (e.g., solvent, temperature) .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported bioactivity data for this compound across studies?

- Methodological Answer : Follow a systematic contradiction analysis:

Compare experimental conditions (e.g., cell lines, dosage) to identify confounding variables .

Replicate key studies using standardized protocols (e.g., OECD guidelines) .

Apply meta-analysis to quantify heterogeneity (e.g., I² statistic) and adjust for publication bias .

- Example Framework :

| Factor | Potential Impact | Mitigation Strategy |

|---|---|---|

| Cell Line Variability | Differential receptor expression | Use isogenic cell models |

| Dosage Regimen | Non-linear pharmacokinetics | Conduct dose-response assays |

Q. What statistical methods are appropriate for controlling Type I errors in high-throughput screening of this compound derivatives?

- Methodological Answer : Use false discovery rate (FDR) control instead of familywise error rate (FWER) to balance sensitivity and specificity:

Apply the Benjamini-Hochberg procedure (α = 0.05) to rank p-values and adjust thresholds .

Validate hits with orthogonal assays (e.g., SPR binding, functional cellular assays) .

Report adjusted p-values and effect sizes to avoid overinterpretation .

Q. How can researchers optimize synthetic routes for this compound analogs while minimizing byproduct formation?

- Methodological Answer : Employ reaction optimization frameworks:

Use design of experiments (DoE) to test variables (e.g., catalyst loading, temperature) .

Monitor reaction progress via LC-MS to identify intermediate byproducts .

Apply green chemistry principles (e.g., atom economy) to improve efficiency .

Methodological Guidelines for Literature Reviews

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。